molecular formula C14H14N2O2S B2399497 Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate CAS No. 58668-15-8

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate

Cat. No. B2399497
CAS RN: 58668-15-8
M. Wt: 274.34
InChI Key: XXCOHQKVDYDKFK-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate is a chemical compound with the molecular formula C14H14N2O2S . It has an average mass of 274.338 Da and a monoisotopic mass of 274.077606 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate consists of a pyrimidine ring attached to a phenyl group and a sulfanyl acetate group . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the phenyl group is a six-membered carbon ring, and the sulfanyl acetate group contains a sulfur atom linked to an acetate ester .


Physical And Chemical Properties Analysis

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate has a molecular weight of 274.34 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the sources I found.

Scientific Research Applications

  • Organic Synthesis Applications :

    • Raja and Perumal (2006) demonstrated the utility of ethyl 2-[(2-oxopropyl)sulfanyl]acetate in a five-component reaction to synthesize tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing a novel tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).
    • Stolarczyk et al. (2018) used ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate to synthesize new 4-thiopyrimidine derivatives, analyzing their crystal structures and cytotoxic activities (Stolarczyk et al., 2018).
  • Crystal Structure Analysis :

    • Zareef et al. (2008) studied the crystal structure of Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, revealing insights into molecular orientation and intermolecular interactions (Zareef et al., 2008).
  • Biological Activity and Pharmacological Applications :

    • Gangjee et al. (2007) synthesized classical and nonclassical antifolates using derivatives of ethyl-2-sulfanylpyrimidines, evaluating them as potential dihydrofolate reductase inhibitors and antitumor agents (Gangjee et al., 2007).
    • Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, contributing to cancer treatment research (Shukla et al., 2012).
  • Chemical Reaction Studies :

    • Padmini et al. (2016) conducted kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate, contributing to the understanding of reaction mechanisms (Padmini et al., 2016).
    • Suriyakala and Ravindran (2022) reported on the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with chalcones, demonstrating a novel approach to synthesizing unexpected compounds (Suriyakala & Ravindran, 2022).

properties

IUPAC Name

ethyl 2-(5-phenylpyrimidin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-18-13(17)10-19-14-15-8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCOHQKVDYDKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate

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